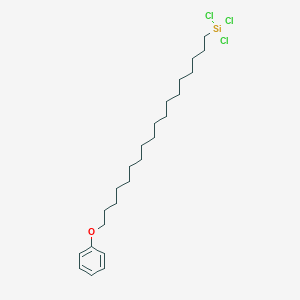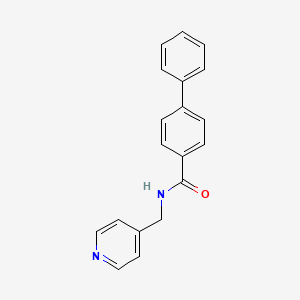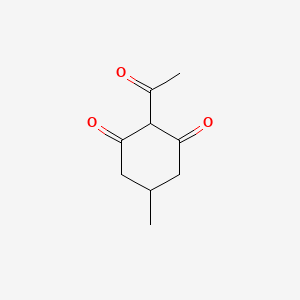
2-Acetyl-5-methylcyclohexane-1,3-dione
Descripción general
Descripción
2-Acetyl-5-methylcyclohexane-1,3-dione, also known as 5,5-Dimethyl-1,3-cyclohexanedione or Dimedone, is an organic compound . It is a synthetic intermediate useful for pharmaceutical synthesis . It is an important starting material, exemplified in a formal synthesis of acorone .
Synthesis Analysis
The synthesis of 2-Acetyl-5-methylcyclohexane-1,3-dione involves the use of lipase from porcine pancreas to catalyze a Robinson annulation, which forms Wieland–Miescher ketone in organic media . The reaction was conducted in various organic solvents to achieve a higher conversion rate .Molecular Structure Analysis
The molecular structure of 2-Acetyl-5-methylcyclohexane-1,3-dione can be found in various chemical databases .Chemical Reactions Analysis
The chemical reactions involving 2-Acetyl-5-methylcyclohexane-1,3-dione are quite complex. It has been reported that lipases can catalyze a Michael addition and an aldol reaction separately . These findings have inspired researchers to seek enzymes that could catalyze both a Michael addition and an aldol reaction in one-pot (Robinson annulations) .Physical And Chemical Properties Analysis
2-Acetyl-5-methylcyclohexane-1,3-dione is a white to salmon powder . More detailed physical and chemical properties are not available in the retrieved resources.Aplicaciones Científicas De Investigación
Structural Analysis and Compound Formation
2-Acetyl-5-methylcyclohexane-1,3-dione, along with related compounds, has been studied for its structural properties. Iwakura, Uno, and Haga (1970) investigated the structure of cyclohexane-1,3-dione dioxime hydrochloride, suggesting it adopts the enamine form of the oxime (Iwakura, Uno, & Haga, 1970). Similarly, Narayanan et al. (1971) explored the synthesis of various compounds involving 2-methylcyclohexane-1,3-dione, indicating its utility in complex organic syntheses (Narayanan et al., 1971).
Reactions and Mechanisms
The base-induced reactions of 2-acetyl-5-methylcyclohexane-1,3-dione have been a subject of study to understand its reaction behavior in different conditions. Wakui, Otsuji, and Imoto (1974) analyzed how this compound reacts with sodium acetate in various solvents, contributing to the understanding of reaction mechanisms of 2-halogeno-1,3-diketones (Wakui, Otsuji, & Imoto, 1974).
Synthetic Methods and Applications
A key aspect of the research on 2-acetyl-5-methylcyclohexane-1,3-dione involves its synthesis and application in creating other complex molecules. For instance, Marshall et al. (1974) described an efficient synthesis method for a specific dione using 2-methylcyclohexane-1,3-dione, highlighting its role in terpenoid and steroid synthesis (Marshall et al., 1974). Schramm et al. (1993) demonstrated a novel ring enlargement process transforming cyclopentane-1,3-diones into cyclohexane-1,4-diones, showcasing innovative ways to modify the compound's structure (Schramm et al., 1993).
Electrochemical Studies
The electrochemical properties of 2-methylcyclohexane-1,3-dione, a related compound, have been studied by Sharma et al. (2014), who recorded its cyclic voltammograms at different pH levels. This research contributes to understanding the electrochemical behavior of these types of diones (Sharma et al., 2014).
Safety and Hazards
The safety data sheet for 2-Acetyl-5-methylcyclohexane-1,3-dione suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .
Propiedades
IUPAC Name |
2-acetyl-5-methylcyclohexane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-5-3-7(11)9(6(2)10)8(12)4-5/h5,9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOLGPCSCIUTDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(C(=O)C1)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50512340 | |
| Record name | 2-Acetyl-5-methylcyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-5-methylcyclohexane-1,3-dione | |
CAS RN |
81930-38-3 | |
| Record name | 2-Acetyl-5-methylcyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9H-Thioxanthen-9-one, 1-[[2-(dimethylamino)ethyl]amino]-4-nitro-](/img/structure/B3057430.png)
![7-Amino-1-{[2-(diethylamino)ethyl]amino}-4-methyl-9H-thioxanthen-9-one](/img/structure/B3057431.png)
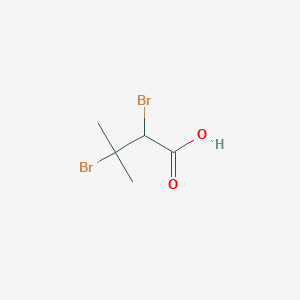
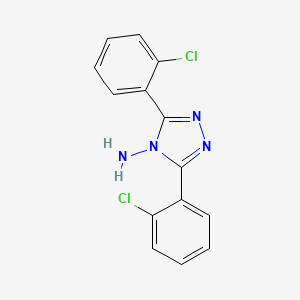
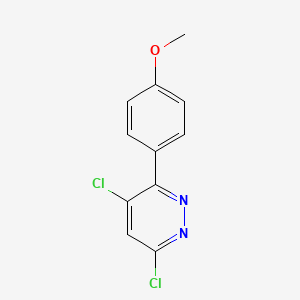
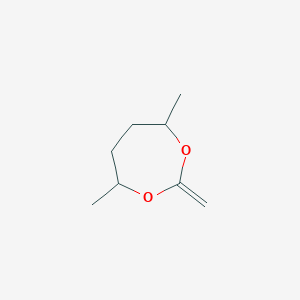
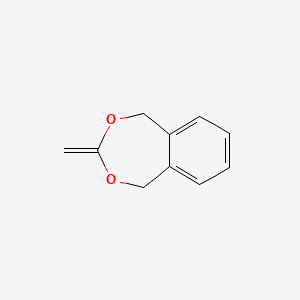

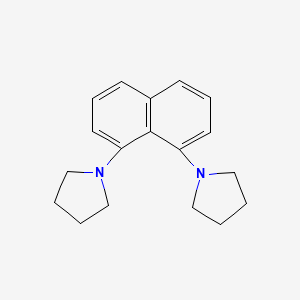
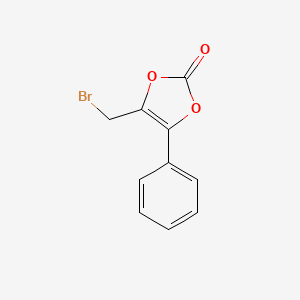
![5H-pyrido[3,4-b]carbazole-5,11(10H)-dione](/img/structure/B3057447.png)
![Glycine, N-[(1-chloro-4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]-](/img/structure/B3057449.png)
